molecular formula C17H23ClFN3O2 B7189204 N-(1-butylpiperidin-4-yl)-N'-(4-chloro-2-fluorophenyl)oxamide

N-(1-butylpiperidin-4-yl)-N'-(4-chloro-2-fluorophenyl)oxamide

Cat. No.: B7189204
M. Wt: 355.8 g/mol
InChI Key: NQRXIPWYHUIILV-UHFFFAOYSA-N
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Description

N-(1-butylpiperidin-4-yl)-N’-(4-chloro-2-fluorophenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid. The compound’s structure includes a piperidine ring substituted with a butyl group and a phenyl ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butylpiperidin-4-yl)-N’-(4-chloro-2-fluorophenyl)oxamide typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 1-butylpiperidine, is synthesized through the alkylation of piperidine with butyl halides under basic conditions.

    Formation of the Phenyl Derivative: The 4-chloro-2-fluoroaniline is prepared by halogenation of aniline derivatives.

    Coupling Reaction: The final step involves the coupling of the piperidine derivative with the phenyl derivative in the presence of an oxalyl chloride to form the oxamide linkage.

Industrial Production Methods

In an industrial setting, the production of N-(1-butylpiperidin-4-yl)-N’-(4-chloro-2-fluorophenyl)oxamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butylpiperidin-4-yl)-N’-(4-chloro-2-fluorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butylpiperidin-4-yl)-N’-(4-chloro-2-fluorophenyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butylpiperidin-4-yl)-N’-(4-chlorophenyl)oxamide
  • N-(1-butylpiperidin-4-yl)-N’-(2-fluorophenyl)oxamide
  • N-(1-butylpiperidin-4-yl)-N’-(4-bromophenyl)oxamide

Uniqueness

N-(1-butylpiperidin-4-yl)-N’-(4-chloro-2-fluorophenyl)oxamide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability and interaction with specific molecular targets.

Properties

IUPAC Name

N-(1-butylpiperidin-4-yl)-N'-(4-chloro-2-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFN3O2/c1-2-3-8-22-9-6-13(7-10-22)20-16(23)17(24)21-15-5-4-12(18)11-14(15)19/h4-5,11,13H,2-3,6-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRXIPWYHUIILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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